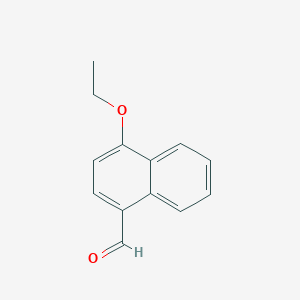

4-Ethoxy-1-naphthaldehyde

Description

Overview of Naphthaldehyde Scaffolds in Organic Synthesis

Naphthaldehydes, aromatic aldehydes built upon a naphthalene (B1677914) core, represent a significant class of compounds in organic chemistry. solubilityofthings.com This structural framework, consisting of a formyl group (-CHO) attached to a naphthalene ring system, serves as a versatile building block for the synthesis of more complex molecules. solubilityofthings.comcymitquimica.com The reactivity of the naphthaldehyde scaffold is twofold: the aldehyde group readily participates in reactions such as condensations and nucleophilic additions, while the naphthalene ring can undergo electrophilic aromatic substitution. solubilityofthings.comcymitquimica.com

This dual reactivity makes naphthaldehydes valuable intermediates in the production of a wide array of organic compounds. cymitquimica.com They are foundational in the synthesis of dyes, pharmaceuticals, and advanced materials. cymitquimica.comthieme-connect.comresearchgate.net For instance, the naphthalene scaffold is integral to molecules with applications in medicinal chemistry, including antimicrobial and anticancer agents. ijpsjournal.comnih.gov Furthermore, naphthaldehyde derivatives are utilized in the construction of porous metal-organic frameworks (MOFs). cymitquimica.com The ability to functionalize both the aldehyde and the aromatic rings allows for precise tuning of the resulting molecules' chemical and physical properties, making the naphthaldehyde scaffold a subject of continuous interest in synthetic chemistry. researchgate.netthieme-connect.com

Significance of Ether Derivatives in Naphthalene Chemistry

The introduction of ether functionalities, particularly alkoxy groups, onto a naphthalene ring significantly modifies its chemical character and applications. These derivatives are typically synthesized via methods like the Williamson ether synthesis, which involves the reaction of a hydroxynaphthalene with an alkyl halide. tandfonline.comsioc-journal.cn A novel naphthalene-based crown ether, for example, was synthesized through the etherification of 2,7-dihydroxynaphthalene. sioc-journal.cn

The presence of an ether group influences the electronic properties of the naphthalene system, which can, in turn, affect its reactivity and biological interactions. nih.gov For example, studies on the interaction of naphthalene ether derivatives with cytochromes P450 have shown that such substitutions can modulate their metabolic pathways. nih.gov Ether derivatives also play a role in materials science. Dendrimers with a naphthalene core and ether linkages have been synthesized, exhibiting unique photochemical properties, such as intramolecular photocycloaddition. tandfonline.com The modification of naphthalene scaffolds with ether groups is a key strategy for developing new functional materials and pharmacologically active compounds. google.com

Research Landscape of 4-Ethoxy-1-naphthaldehyde

This compound is a specific derivative within the naphthaldehyde family, characterized by an ethoxy group (-OCH2CH3) at the 4-position of the naphthalene ring.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 54784-08-6 | chemsrc.comaablocks.com |

| Molecular Formula | C13H12O2 | chemsrc.comaablocks.com |

| Molecular Weight | 200.23 g/mol | chemsrc.com |

The synthesis of ethoxy-naphthaldehydes can be achieved through several established organic reactions. A common method is the Vilsmeier-Haack reaction, which introduces a formyl group onto an activated aromatic ring. For the related isomer, 2-Ethoxy-1-naphthaldehyde (B42516), the synthesis involves reacting β-naphthyl ethyl ether with N-methylformanilide and phosphorus oxychloride. orgsyn.org A similar approach could presumably be used for the 4-ethoxy isomer starting from the corresponding α-naphthyl ethyl ether.

Alternatively, synthesis can proceed via the etherification of a corresponding hydroxynaphthaldehyde. A Chinese patent describes the synthesis of 2-ethoxy-1-naphthaldehyde starting from 2-hydroxy-1-naphthaldehyde. google.com Likewise, the related 4-methoxy-1-naphthaldehyde (B103360) has been synthesized by reacting 4-hydroxy-1-naphthaldehyde (B1296455) with methyl iodide in the presence of a base. rsc.org This suggests a viable pathway to this compound through the ethylation of 4-hydroxy-1-naphthaldehyde.

The research context for this compound can be inferred from studies on its structural analogs. The closely related compound, 4-propoxy-1-naphthaldehyde, is noted as an intermediate in the synthesis of pharmaceuticals and agrochemicals. smolecule.com This highlights the potential of such substituted naphthaldehydes as building blocks for bioactive molecules. In another area of research, the isomer 2-ethoxy-1-naphthaldehyde was investigated for its potential as a strigolactone-signaling inhibitor in plants, although it did not show inhibitory activity in the specific assay used. nih.gov Such studies indicate that naphthaldehyde derivatives are of interest for screening in various biological systems to identify new chemical regulators.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-2-15-13-8-7-10(9-14)11-5-3-4-6-12(11)13/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUGTXPVMBIBDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethoxy 1 Naphthaldehyde and Its Derivatives

Direct Synthetic Routes to 4-Ethoxy-1-naphthaldehyde

The most common and direct method for the synthesis of naphthaldehydes from electron-rich naphthalene (B1677914) precursors is the Vilsmeier-Haack reaction. wikipedia.orgijpcbs.comjk-sci.comorganic-chemistry.org This reaction introduces a formyl group (-CHO) onto an aromatic ring using a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.comcambridge.org

The synthesis of this compound would proceed via the electrophilic aromatic substitution of 1-ethoxynaphthalene (B1581650). The ethoxy group (-OCH₂CH₃) is an electron-donating group, which activates the naphthalene ring, directing the incoming electrophile (the Vilsmeier reagent) primarily to the ortho and para positions. In the case of 1-ethoxynaphthalene, the C4 (para) position is sterically accessible and electronically favored, leading to the formation of this compound.

The mechanism involves two main stages. First, the Vilsmeier reagent, a chloroiminium ion, is generated from DMF and POCl₃. wikipedia.org Subsequently, the electron-rich naphthalene ring of 1-ethoxynaphthalene attacks this electrophilic iminium ion. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product. wikipedia.orgjk-sci.com

Table 1: Vilsmeier-Haack Synthesis of this compound This table presents a representative procedure based on analogous reactions.

| Step | Reagent/Reactant | Conditions | Purpose |

| 1 | 1-Ethoxynaphthalene | Dissolved in an appropriate solvent (e.g., DMF, Dichlorobenzene) | Substrate |

| 2 | Phosphorus oxychloride (POCl₃) | Added dropwise to DMF at low temperature (e.g., 0 °C) | Formation of Vilsmeier reagent |

| 3 | Reaction Mixture | Heated (e.g., 60-90 °C) for several hours | Electrophilic Aromatic Substitution |

| 4 | Aqueous Sodium Acetate or Water | Added to the cooled reaction mixture | Hydrolysis of the iminium intermediate |

| 5 | Extraction/Purification | Standard workup and recrystallization/chromatography | Isolation of pure this compound |

Synthesis through Derivatization of Naphthaldehyde Precursors

The aldehyde functional group of this compound is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of numerous derivatives.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group). They are typically synthesized through the nucleophilic addition-elimination reaction between a primary amine and an aldehyde. science.goviosrjournals.orgarcjournals.org The reaction of this compound with a primary amine (R-NH₂) proceeds via the formation of a carbinolamine intermediate, which then dehydrates to form the stable Schiff base. iosrjournals.org This condensation is often catalyzed by a small amount of acid or base and is typically carried out by refluxing the reactants in a solvent like ethanol (B145695). nih.gov

General Reaction Scheme: this compound + R-NH₂ ⇌ [Carbinolamine Intermediate] → 4-Ethoxy-1-naphthylidene-R-amine (Schiff Base) + H₂O

Table 2: General Synthesis of Schiff Bases from this compound

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product Class |

| This compound | Primary Amine (R-NH₂) | Glacial Acetic Acid (catalytic) | Ethanol | Reflux | Schiff Base |

Synthesis of Hydrazone and Thiosemicarbazone Analogues

Hydrazones and thiosemicarbazones are analogues of Schiff bases, formed from the condensation of an aldehyde with hydrazine (B178648) (or its derivatives) and thiosemicarbazide, respectively. These reactions follow a similar mechanism to Schiff base formation.

For hydrazone synthesis, this compound is reacted with hydrazine hydrate (B1144303) or a substituted hydrazine, typically in an alcoholic solvent. chemmethod.comresearchgate.net

Thiosemicarbazones are prepared by reacting the aldehyde with thiosemicarbazide, often with catalytic acid, under reflux in a solvent like ethanol. nih.govnih.govjuniv.edu The resulting thiosemicarbazone derivatives are valuable intermediates in the synthesis of various heterocyclic compounds, such as triazoles. mdpi.comnih.gov

Table 3: Synthesis of Hydrazone and Thiosemicarbazone Derivatives

| Derivative | Reactant 1 | Reactant 2 | Conditions | Product |

| Hydrazone | This compound | Hydrazine Hydrate (NH₂NH₂·H₂O) | Reflux in ethanol | This compound hydrazone |

| Thiosemicarbazone | This compound | Thiosemicarbazide (NH₂CSNHNH₂) | Reflux in ethanol with catalytic acid | This compound thiosemicarbazone |

Construction of Chalcone (B49325) Derivatives

Chalcones are α,β-unsaturated ketones that serve as key precursors for flavonoids and various heterocyclic compounds. They are synthesized via the Claisen-Schmidt condensation, which is a base-catalyzed aldol (B89426) condensation between an aromatic aldehyde and a ketone. scispace.comnih.govnih.govresearchgate.net

To synthesize a chalcone derivative from this compound, it is reacted with an acetophenone (B1666503) (or another suitable ketone) in the presence of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. nih.gov The base deprotonates the α-carbon of the ketone, forming an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the conjugated chalcone system. scispace.com

General Reaction Scheme: this compound + R-CO-CH₃ --(NaOH/EtOH)--> (E)-1-(R-phenyl)-3-(4-ethoxy-1-naphthyl)prop-2-en-1-one (Chalcone)

Table 4: Claisen-Schmidt Synthesis of Chalcone Derivatives

| Aldehyde Component | Ketone Component | Base Catalyst | Solvent | Product Class |

| This compound | Substituted Acetophenone | Sodium Hydroxide (NaOH) | Ethanol | Chalcone |

Integration into Heterocyclic Systems

The derivatives of this compound are versatile building blocks for constructing more complex heterocyclic structures.

Pyrazolines: These five-membered heterocyclic compounds can be synthesized from chalcone precursors. The chalcone derived from this compound can undergo a cyclization reaction with hydrazine hydrate or substituted hydrazines (e.g., phenylhydrazine) in a suitable solvent like ethanol or acetic acid under reflux to yield the corresponding pyrazoline derivative. thepharmajournal.comnih.govnih.gov

Triazoles: 1,2,4-Triazole derivatives can be synthesized from thiosemicarbazone precursors. The thiosemicarbazone of this compound can undergo oxidative cyclization or react with other reagents to form the triazole ring system. For instance, reaction with reagents like 4-nitrobenzoyl chloride followed by cyclization can lead to triazole-based thiosemicarbazones. mdpi.comnih.gov

Cyclotriphosphazenes: These are inorganic heterocyclic compounds with alternating phosphorus and nitrogen atoms. Schiff bases derived from this compound can be used as ligands to substitute the chlorine atoms on a hexachlorocyclotriphosphazene (N₃P₃Cl₆) core. The reaction is a nucleophilic substitution where the hydroxyl group of a phenolic Schiff base (formed from an aminophenol) is deprotonated with a base like sodium hydride (NaH) and then reacted with the phosphazene core. nih.govnih.govsemanticscholar.orgresearchgate.netmdpi.com

Dihydroquinolinones: These heterocyclic scaffolds can be formed through reactions involving aldehydes. For example, a dual-catalysis reaction between an o-aryl-tethered vinyl aminoalcohol and an aldehyde can afford dihydroquinolones after an in-situ oxidation step. researchgate.net More direct methods include the iron(III)-catalyzed triple condensation of enaminones, which can be adapted to incorporate aldehyde-derived structures. acs.org

Catalytic Approaches in Naphthaldehyde Synthesis

Modern organic synthesis has seen a shift towards catalytic methods, which offer advantages in efficiency, selectivity, and sustainability over classical stoichiometric reactions.

One notable catalytic approach for the synthesis of 1-naphthaldehyde (B104281) derivatives involves the use of Indium(III) triflate (In(OTf)₃) as a catalyst. A highly regioselective annulation of 3-formylchromones with alkynes catalyzed by In(OTf)₃ leads to the direct formation of diverse 1-naphthaldehyde structures. This process is significant as it involves a unique aldehyde 1,3-translocation and the extrusion of carbon dioxide. Density functional theory (DFT) computations suggest a stepwise mechanism involving dearomative cyclization, lactonization, ring contraction, and finally, CO₂ extrusion. This method provides a de novo route to the naphthaldehyde core under catalytic conditions.

Palladium-catalyzed reactions also represent a powerful tool for the functionalization of naphthalene rings. While direct catalytic formylation can be challenging, C-H activation and functionalization strategies offer indirect routes. For instance, palladium-mediated hydroxylation of chloro-naphthalimides has been achieved, showcasing the utility of palladium catalysis in modifying naphthalene scaffolds. jk-sci.com Such catalytic systems could potentially be adapted for the direct introduction of a formyl group or a precursor that can be readily converted to an aldehyde.

Metal-Catalyzed Reactions (e.g., In(III)-Catalyzed Annulation)

Metal-catalyzed reactions offer a powerful and versatile approach for the construction of the naphthalene scaffold. Among these, indium(III)-catalyzed reactions have emerged as a significant tool for the synthesis of 1-naphthaldehyde derivatives. A notable example is the In(III)-catalyzed annulation of 3-formylchromones with alkynes, which provides a direct route to structurally diverse 1-naphthaldehydes. While the direct synthesis of this compound via this specific method has not been extensively detailed in publicly available literature, the broad substrate scope of this reaction suggests its potential applicability.

The Vilsmeier-Haack reaction, a classical method for the formylation of electron-rich aromatic compounds, also serves as a relevant synthetic pathway. This reaction typically employs a phosphorus oxychloride (POCl₃) and a substituted formamide, such as N-methylformanilide or dimethylformamide (DMF), to generate the Vilsmeier reagent. chemistrysteps.comijpcbs.comorgsyn.orgwikipedia.org This electrophilic species then reacts with an activated aromatic ring. For the synthesis of alkoxy-naphthaldehydes, the corresponding alkoxynaphthalene is used as the starting material. For instance, the synthesis of 2-ethoxy-1-naphthaldehyde (B42516) has been successfully achieved by treating β-naphthyl ethyl ether (2-ethoxynaphthalene) with N-methylformanilide and phosphorus oxychloride. orgsyn.org A similar strategy, starting from 1-ethoxynaphthalene, would be a logical approach to obtaining this compound. The electron-donating nature of the ethoxy group directs the formylation to the activated ortho and para positions of the naphthalene ring.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reaction Type |

|---|---|---|---|---|

| 3-Formylchromones | Alkynes | In(OTf)₃ | 1-Naphthaldehyde Derivatives | Annulation |

| 1-Ethoxynaphthalene (Hypothetical) | POCl₃/DMF | - | This compound | Vilsmeier-Haack Formylation |

| 2-Ethoxynaphthalene | POCl₃/N-methylformanilide | - | 2-Ethoxy-1-naphthaldehyde | Vilsmeier-Haack Formylation |

Organocatalytic and Biocatalytic Methods (e.g., Chitosan-SO₃H Catalysis)

In the quest for more sustainable and environmentally friendly synthetic methods, organocatalysis and biocatalysis have gained significant traction. These approaches often utilize non-toxic, readily available catalysts and operate under milder reaction conditions compared to traditional metal-catalyzed reactions.

Organocatalysis: Chitosan (B1678972), a biopolymer derived from chitin, can be functionalized to create highly effective and reusable catalysts. Sulfonated chitosan (Chitosan-SO₃H) has demonstrated considerable potential as a solid acid catalyst in various organic transformations, including those involving naphthalene derivatives. While the direct synthesis of this compound using Chitosan-SO₃H has not been specifically reported, its application in the synthesis of related compounds, such as α-amidoalkyl-β-naphthols, highlights its utility in naphthalene chemistry. The acidic nature of the sulfonic acid groups on the chitosan backbone facilitates reactions that require proton catalysis, offering a green alternative to mineral acids.

Biocatalysis: The use of enzymes and whole-cell systems for chemical synthesis is a cornerstone of green chemistry. Biocatalytic methods can offer high selectivity and operate under mild, aqueous conditions. While the direct biocatalytic synthesis of this compound is not yet established, research into the biocatalytic production of aromatic aldehydes provides a promising outlook. For example, enzymes such as peroxygenases have been used for the epoxidation of naphthalene, which can then be transformed into various derivatives. nih.govtudelft.nl Furthermore, engineered microorganisms have been developed for the synthesis of aromatic aldehydes from renewable feedstocks, minimizing the reliance on petrochemical sources. The high specificity of enzymes could potentially be harnessed for the regioselective formylation of naphthalene derivatives in the future.

| Catalyst Type | Catalyst Example | Application in Naphthalene Chemistry | Potential for this compound Synthesis |

|---|---|---|---|

| Organocatalyst | Chitosan-SO₃H | Synthesis of α-amidoalkyl-β-naphthols | Potential for acid-catalyzed formylation or related reactions. |

| Biocatalyst | Peroxygenase | Epoxidation of naphthalene | Potential for downstream functionalization to the aldehyde. |

| Biocatalyst | Engineered Microorganisms | Synthesis of various aromatic aldehydes | Future potential for direct synthesis from renewable sources. |

Green Chemistry Principles Applied to Naphthaldehyde Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of naphthaldehyde synthesis, several strategies can be employed to achieve this goal. The use of heterogeneous, recyclable catalysts like Chitosan-SO₃H is a prime example of a green approach, as it minimizes waste and allows for easier product purification.

Solvent selection is another critical aspect of green chemistry. The development of solvent-free reaction conditions or the use of environmentally benign solvents, such as water or bio-derived solvents, can significantly reduce the environmental footprint of a synthesis. Furthermore, energy efficiency can be improved through the use of alternative energy sources like microwave irradiation, which can often lead to shorter reaction times and higher yields.

The principles of atom economy, which advocate for maximizing the incorporation of all materials used in the process into the final product, are also central to green synthesis design. Catalytic approaches, by their nature, tend to have higher atom economy than stoichiometric reactions. As research continues to advance, the integration of these green chemistry principles will be crucial in developing sustainable and economically viable routes to this compound and other valuable chemical compounds.

Advanced Spectroscopic Characterization Techniques in Naphthaldehyde Research

Electronic Absorption and Emission Spectroscopy Studies

Electronic spectroscopy provides critical information about the electronic transitions within a molecule, directly relating to its color, fluorescence, and potential as a sensor or optical material.

UV-Visible Spectral Analysis and Solvent Effects

The UV-Visible absorption spectrum of a derivative formed by the condensation of 4-Ethoxy-1-naphthaldehyde with 1,3-indanedione reveals significant electronic transitions. In a tetrahydrofuran (B95107) (THF) solution, this molecule exhibits two primary absorption bands: a high-energy band at 265 nm, attributed to a π–π* transition within the aromatic system, and a lower-energy band at 454 nm. This second band is assigned to an intramolecular charge transfer (ICT) transition, where electron density moves from the electron-donating ethoxy-naphthalene portion to the electron-withdrawing 1,3-indanedione moiety.

The solvent environment has a noticeable effect on these transitions. In a mixed-solvent system of THF and water (1:9 v/v), the ICT band shows a slight bathochromic (red) shift to 456 nm. This shift indicates a change in the electronic ground and excited states of the molecule due to the polarity of the surrounding medium, a phenomenon known as solvatochromism.

Fluorescence Quenching and Aggregation-Induced Emission Phenomena

The derivative of this compound is a prime example of a molecule exhibiting Aggregation-Induced Emission (AIE). In a pure THF solution, the compound is virtually non-fluorescent. However, when water, a poor solvent, is introduced, the molecules begin to aggregate. This aggregation restricts intramolecular rotations, which are non-radiative decay pathways in the dissolved state. By limiting these rotations, the radiative decay pathway (fluorescence) becomes dominant. In a THF/H₂O mixture with a 90% water fraction, the fluorescence intensity is enhanced by approximately 79-fold compared to the pure THF solution, with a strong yellow emission centered at 568 nm.

This fluorescence can be effectively "turned off" or quenched. The addition of cyanide ions (CN⁻) to the aqueous solution of the aggregated derivative leads to a significant decrease in the emission intensity at 568 nm. This quenching occurs because the cyanide ion reacts with the derivative, disrupting the intramolecular charge transfer process that is responsible for the fluorescence.

Mechanochromic Luminescence Investigations

Mechanochromic luminescence is a phenomenon where a material changes its fluorescence color in response to mechanical stimuli like grinding or shearing. While this property has not been specifically documented for this compound, research on other naphthaldehyde-based Schiff base derivatives shows that this class of compounds can exhibit high-contrast, reversible mechanochromism. rsc.orgrsc.orgresearchgate.net For instance, certain crystalline naphthaldehyde derivatives can switch from yellow to orange emission upon grinding, a change attributed to the alteration of molecular conformation and crystal packing under pressure. rsc.orgrsc.org This suggests a potential area for future investigation into materials derived from this compound.

Vibrational Spectroscopy Applications (e.g., FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups and vibrational modes within a molecule. For the derivative of this compound, the FT-IR spectrum (recorded in KBr) shows several characteristic peaks that confirm its molecular structure.

Table 1: FT-IR Spectral Data for the Derivative of this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3048 | Aromatic C-H Stretch |

| 2950 | Aliphatic C-H Stretch |

| 1674 | Carbonyl (C=O) Stretch |

| 1550 | Aromatic C=C Stretch |

| 1392 | C-H Bend |

| 1211 | C-O Stretch |

| 732 | C-H Out-of-Plane Bend |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

NMR spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule by probing the magnetic environments of its nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H and ¹³C NMR Investigations

Detailed ¹H and ¹³C NMR data have been recorded for the derivative of this compound, confirming its covalent structure.

In the ¹H NMR spectrum (recorded in THF-d₈), distinct signals corresponding to the protons of the ethoxy group, the naphthalene (B1677914) ring, and the indanedione moiety are observed. For example, the ethoxy group presents as a quartet around 4.42 ppm (for the -OCH₂- protons) and a triplet at 1.60 ppm (for the -CH₃ protons). Protons on the naphthalene ring appear in the aromatic region, with a notable downfield signal at 9.48 ppm, indicative of a proton in a deshielded environment due to the molecular geometry.

The ¹³C NMR spectrum (recorded in CDCl₃) complements the ¹H data, showing signals for every carbon atom in the molecule. The carbonyl carbons of the indanedione group are highly deshielded, appearing far downfield at 190.9 and 189.3 ppm. The carbon of the ethoxy group's methyl (-CH₃) appears upfield at 14.6 ppm, which is characteristic for aliphatic carbons.

Table 2: Selected ¹H and ¹³C NMR Chemical Shifts (δ) for the Derivative of this compound

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | 9.48 (d) | Aromatic H (Naphthalene) |

| ¹H | 8.74 (s) | Vinylic H |

| ¹H | 4.42 (q) | -OCH₂- |

| ¹H | 1.60 (t) | -OCH₂CH₃ |

| ¹³C | 190.9, 189.3 | Carbonyl C=O |

| ¹³C | 160.1 | Aromatic C-O |

| ¹³C | 64.4 | -OCH₂- |

| ¹³C | 14.6 | -OCH₂CH₃ |

Heteronuclear NMR (e.g., ³¹P, ¹⁷O) for Specific Nuclei

Heteronuclear Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable insights into the molecular structure and environment of specific atomic nuclei other than protons (¹H) and carbon (¹³C). In the context of this compound derivatives, techniques like ³¹P and ¹⁷O NMR are employed to probe specific functionalities and interactions.

³¹P NMR: This technique is particularly useful when this compound is incorporated into phosphorus-containing molecules. For instance, in studies involving cyclotriphosphazene (B1200923) rings substituted with 4-oxy-1-naphthaldehyde groups, ³¹P NMR is critical for characterizing the substitution pattern. The proton-decoupled ³¹P NMR spectrum of a bis-substituted derivative, where two chlorine atoms on a phosphazene trimer are replaced by a 4-oxy-1-naphthaldehyde group, can show complex spin systems. For example, a nongeminal bis-derivative may exhibit two distinct spin systems (such as AX₂ and A'X'₂) corresponding to cis and trans geometrical isomers. researchgate.net The chemical shifts (δ) and coupling constants (²Jₚₙₚ) provide definitive information about the electronic environment of the phosphorus nuclei and the stereochemistry of the molecule. researchgate.net

¹⁷O NMR: Oxygen-17 NMR is a sensitive probe of the electronic structure around oxygen atoms, although its application is less common due to the low natural abundance of the ¹⁷O isotope and its quadrupolar nature. Studies on analogous compounds, such as 4-ethoxybenzaldehyde, have utilized ¹⁷O NMR to investigate intermolecular interactions. acs.org For this compound, ¹⁷O NMR could be used to characterize the oxygen atoms in both the ethoxy group (-OCH₂CH₃) and the aldehyde group (-CHO). The chemical shifts would be highly sensitive to hydrogen bonding, solvent effects, and conformational changes, offering a direct window into the behavior of these crucial functional groups. acs.org

| Technique | Application to this compound Derivatives | Information Gained |

| ³¹P NMR | Characterization of phosphazene rings substituted with 4-oxy-1-naphthaldehyde. researchgate.net | Phosphorus environment, number of substituents, stereochemistry (cis/trans isomerism), coupling constants (²Jₚₙₚ). researchgate.net |

| ¹⁷O NMR | Probing the oxygen environments of the ethoxy and aldehyde groups (by analogy). acs.org | Electronic structure, hydrogen bonding, solvent effects, molecular interactions. acs.org |

Kinetic NMR Studies

Kinetic NMR spectroscopy is a powerful method for monitoring chemical reactions in real-time, providing detailed information about reaction rates, mechanisms, and the formation of transient intermediates. mdpi.com By acquiring a series of NMR spectra at timed intervals, the concentration of reactants, products, and any observable intermediates can be quantified by integrating their respective signals. mdpi.com

For this compound, this technique could be applied to study a variety of reactions, such as:

Condensation Reactions: The Knoevenagel condensation of this compound with active methylene (B1212753) compounds, like 1,3-indanedione, could be monitored to determine the rate law and elucidate the reaction mechanism. acs.org

Oxidation/Reduction: The kinetics of the oxidation of the aldehyde group to a carboxylic acid or its reduction to an alcohol could be followed to optimize reaction conditions and understand the transformation process.

Derivatization: The formation of imines or oximes from this compound can be tracked to study the kinetics of these equilibrium reactions.

The data obtained from kinetic NMR experiments, such as the change in concentration over time, can be fitted to various rate equations to determine reaction orders and rate constants. dntb.gov.ua Advanced techniques like stopped-flow NMR can be used for very fast reactions, allowing for the observation of kinetics on a millisecond timescale. dntb.gov.ua

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound (molecular formula C₁₃H₁₂O₂), the exact mass can be determined with high accuracy using high-resolution mass spectrometry (HRMS), confirming its elemental composition.

In the characterization of derivatives synthesized from this compound, MS plays a crucial role. For example, in the synthesis of a chemosensor via the condensation of this compound with 1,3-indanedione, the resulting product's molecular ion peak in the mass spectrum confirms the successful reaction. acs.org

The fragmentation pattern provides structural information. Under electron ionization (EI), the molecular ion of this compound would be expected to undergo characteristic fragmentation pathways:

Loss of an ethyl radical (•CH₂CH₃) from the ethoxy group.

Loss of ethylene (B1197577) (C₂H₄) via a McLafferty-type rearrangement.

Loss of a hydrogen radical (•H) from the aldehyde group.

Loss of carbon monoxide (CO) from the aldehyde group.

Analyzing these fragments helps to piece together the structure of the parent molecule and confirm the identity of its functional groups. raco.cat

| Ion Type | Expected m/z | Possible Fragment Lost |

| Molecular Ion [M]⁺ | 200.08 | - |

| [M - H]⁺ | 199.07 | •H |

| [M - CO]⁺ | 172.09 | CO |

| [M - C₂H₅]⁺ | 171.05 | •C₂H₅ |

| [M - OC₂H₅]⁺ | 155.05 | •OC₂H₅ |

X-ray Crystallography and Powder Diffraction for Solid-State Structure Determination

X-ray diffraction techniques are the definitive methods for determining the three-dimensional arrangement of atoms in a solid-state crystalline material.

Powder X-ray Diffraction (PXRD): PXRD is used on a polycrystalline (powder) sample and provides a characteristic diffraction pattern, which serves as a "fingerprint" for a specific crystalline phase. libretexts.org This technique is valuable for:

Phase Identification: Comparing the experimental diffraction pattern of a synthesized batch of this compound to a reference pattern confirms its identity and purity.

Polymorphism Studies: PXRD can identify and distinguish between different crystalline forms (polymorphs) of the compound, which may have different physical properties.

Crystallinity Assessment: The technique can determine whether a sample is crystalline, amorphous, or a mixture of both.

Analysis of the peak positions in a powder diffractogram allows for the determination of the unit cell parameters of the crystal lattice. dntb.gov.ua

Rotational Spectroscopy for Gas-Phase Structure and Hydration Studies

Rotational spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. researchgate.net By measuring the frequencies of transitions between these levels, it is possible to determine the molecule's moments of inertia with extremely high precision. From these moments, a detailed and unambiguous molecular structure in the gas phase can be derived, including bond lengths and angles.

For a molecule like this compound, rotational spectroscopy would provide the equilibrium structure free from intermolecular interactions present in the solid or liquid states. This allows for a direct comparison with theoretical structures calculated using quantum chemistry methods.

Computational and Theoretical Chemistry of 4 Ethoxy 1 Naphthaldehyde Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation with functionals of the electron density, DFT offers a balance between accuracy and computational cost, making it suitable for studying relatively large organic molecules like 4-Ethoxy-1-naphthaldehyde.

Geometry Optimization and Energetic Analysis

A fundamental step in computational chemistry is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to find the minimum energy conformation. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

The optimized geometry of this compound is characterized by the planar naphthalene (B1677914) ring system. The ethoxy and aldehyde groups, being substituents on this ring, have specific orientations that are energetically favored. The planarity of the naphthalene core is largely preserved, while the ethoxy group may exhibit some rotational flexibility around the C-O bond. The aldehyde group's orientation relative to the naphthalene ring is also a key structural parameter.

Energetic analysis provides the total electronic energy of the optimized structure, which is a measure of its stability. While absolute energy values are method-dependent, relative energies between different conformations or isomers are highly informative. For this compound, this analysis can reveal the most stable rotational conformer of the ethoxy group.

Table 1: Predicted Geometrical Parameters for this compound (based on DFT calculations of related naphthaldehyde and benzaldehyde (B42025) derivatives)

| Parameter | Predicted Value |

|---|---|

| C=O bond length (aldehyde) | ~1.21 Å |

| C-O bond length (ethoxy) | ~1.36 Å |

| O-C bond length (ethoxy) | ~1.43 Å |

| C-C bond lengths (naphthalene ring) | ~1.37 - 1.43 Å |

| C-H bond lengths | ~1.08 - 1.10 Å |

| C-C=O bond angle | ~124° |

| C-O-C bond angle (ethoxy) | ~118° |

Note: These are estimated values based on computational studies of similar molecules, as a dedicated study for this compound is not available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

In this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the oxygen atom of the ethoxy group, reflecting the electron-donating nature of these moieties. The LUMO, on the other hand, is likely to be concentrated on the aldehyde group and the naphthalene ring, particularly the carbon-oxygen double bond, which acts as an electron-accepting site. The presence of the electron-donating ethoxy group would be expected to raise the HOMO energy level and potentially decrease the HOMO-LUMO gap compared to unsubstituted 1-naphthaldehyde (B104281), thereby influencing its reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | ~ -6.0 to -5.5 |

| LUMO | ~ -2.0 to -1.5 |

Note: These are estimated values based on typical DFT calculations for aromatic aldehydes and ethers.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of varying electrostatic potential. Red areas represent regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue areas indicate regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow regions represent intermediate electrostatic potentials.

Vibrational Frequency Predictions and Spectral Correlations

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the energies of its various vibrational modes (stretching, bending, twisting, etc.). These predicted frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled by an empirical factor to achieve better agreement.

For this compound, the predicted vibrational spectrum would feature characteristic peaks for the aldehyde C=O stretch (typically around 1700 cm⁻¹), the aromatic C=C stretching vibrations of the naphthalene ring (in the 1400-1600 cm⁻¹ region), the C-O stretching of the ethoxy group (around 1250 cm⁻¹), and various C-H stretching and bending modes. A study on 1-naphthaldehyde using DFT has provided a detailed assignment of its vibrational modes, which serves as a strong basis for interpreting the spectrum of its 4-ethoxy derivative. researchgate.net The addition of the ethoxy group would introduce new vibrational modes associated with its C-C and C-H bonds.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aldehyde C=O stretch | 1690 - 1720 |

| Naphthalene C=C stretch | 1400 - 1600 |

| Ethoxy C-O-C stretch | 1240 - 1270 |

| Aldehyde C-H stretch | 2720 - 2820 |

| Aromatic C-H stretch | 3000 - 3100 |

Note: These ranges are based on DFT calculations for 1-naphthaldehyde and other aromatic ethers. researchgate.net

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules. It allows for the calculation of vertical excitation energies, which correspond to the energy required to promote an electron from a lower to a higher molecular orbital without a change in the molecular geometry. These calculated energies can be directly related to the absorption bands observed in a molecule's UV-Vis spectrum. Oscillator strengths, which are a measure of the probability of a particular electronic transition, can also be calculated to predict the intensity of these absorption bands.

For this compound, TD-DFT calculations would predict the energies and intensities of its electronic transitions. The lowest energy transitions are typically π → π* transitions involving the naphthalene ring system. The presence of the aldehyde and ethoxy groups can influence the energies of these transitions, potentially causing a shift in the absorption maxima compared to unsubstituted naphthalene. The calculations can also help to characterize the nature of the excited states, for example, by identifying them as locally excited states or charge-transfer states.

Quantum Chemical Investigations of Intermolecular Interactions

Quantum chemical methods are invaluable for studying the non-covalent interactions between molecules. For this compound, these investigations can shed light on its behavior in the solid state and in solution. Techniques such as Symmetry-Adapted Perturbation Theory (SAPT) or the use of dispersion-corrected DFT functionals (e.g., B3LYP-D3) can be employed to calculate the interaction energies and geometries of dimers or larger clusters of molecules.

These calculations can identify and quantify various types of intermolecular interactions, such as π-π stacking between the naphthalene rings of adjacent molecules, C-H···O hydrogen bonds involving the aldehyde and ethoxy groups, and van der Waals forces. Understanding these interactions is crucial for predicting crystal packing, solubility, and other macroscopic properties of this compound. For instance, the presence of the polar aldehyde and ether functionalities would likely lead to specific and directional intermolecular interactions that influence its solid-state structure.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. dntb.gov.ua For reactions involving this compound, such as its synthesis or subsequent derivatization, density functional theory (DFT) calculations can be employed to:

Identify transition states and reaction intermediates.

Calculate activation energies and reaction enthalpies. nih.gov

Determine the most plausible reaction pathway among several alternatives. researchgate.net

For instance, in a Claisen-Schmidt condensation to form a chalcone (B49325), computational models could predict the stereochemical outcome and the influence of the ethoxy group on the reaction rate compared to other substituents. ajgreenchem.com Algorithms and software have been developed to automatically generate and evaluate possible reaction pathways, aiding in synthetic planning. researchgate.net

Prediction of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and electron-donating/accepting groups often exhibit significant non-linear optical (NLO) properties. The this compound molecule, with the electron-donating ethoxy group and the electron-withdrawing aldehyde group attached to the naphthalene π-system, is a candidate for NLO applications. analis.com.my Computational methods, particularly DFT, can predict key NLO parameters:

Polarizability (α): The ease with which the electron cloud can be distorted by an electric field.

First-Order Hyperpolarizability (β): The primary determinant of second-harmonic generation (SHG), a key NLO response. analis.com.my

These calculations can guide the design of new molecules with enhanced NLO properties before undertaking synthetic efforts. diva-portal.org

Table 2: Predicted NLO Properties via Computational Analysis Note: The values presented are hypothetical and serve to illustrate the type of data generated from a typical DFT calculation for NLO properties.

| Property | Symbol | Typical Calculated Value (a.u.) | Relevance |

|---|---|---|---|

| Dipole Moment | μ | 3 - 5 D | Indicates charge separation |

| Average Polarizability | α_tot | 150 - 200 | Linear optical response |

| First Hyperpolarizability | β_tot | Varies significantly (e.g., 10-50 x 10-30 esu) | Second-order NLO response |

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum calculation into a localized picture of chemical bonds and lone pairs, resembling a Lewis structure. usc.edu For this compound, NBO analysis quantifies the stabilizing hyperconjugative interactions, which involve the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. materialsciencejournal.orgresearchgate.net

Key interactions that would be analyzed include:

Delocalization from the oxygen lone pairs of the ethoxy group into the π* anti-bonding orbitals of the naphthalene ring (n → π*).

Interactions between the π orbitals of the ring and the π* orbital of the carbonyl group (π → π*). nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While this compound itself may not be a primary therapeutic agent, it serves as a scaffold for synthesizing derivatives with potential biological activity. ajgreenchem.com Molecular docking is a computational method used to predict the preferred orientation of a molecule (ligand) when bound to a biological target, such as a protein or enzyme. d-nb.info

Simulations for a derivative of this compound would involve:

Docking: Placing the molecule into the active site of a target protein (e.g., a kinase or receptor) to predict its binding mode and affinity (binding energy). d-nb.info

Molecular Dynamics (MD): Simulating the movement of the ligand-protein complex over time to assess the stability of the predicted binding pose and observe conformational changes.

These simulations are crucial in structure-based drug design for identifying promising lead compounds. ajgreenchem.com

Tautomerism Studies and Proton Transfer Processes

Tautomerism, particularly keto-enol tautomerism, is a key consideration for related naphthaldehyde compounds. While the ethoxy group in this compound "locks" it in the enol-ether form, studies of its parent compound, 4-hydroxy-1-naphthaldehyde (B1296455), are highly informative. rsc.orgnih.gov Computational studies on 4-hydroxy-1-naphthaldehyde have explored the potential for proton transfer from the hydroxyl group to the carbonyl oxygen, leading to a keto-like tautomer. mendeley.comresearchgate.net These calculations show a large energy gap between the tautomers, indicating that the enol form is significantly more stable due to the aromaticity of the naphthalene ring. rsc.org Similar computational approaches can be used to investigate excited-state intramolecular proton transfer (ESIPT), a process relevant for designing molecular switches and sensors. rsc.org

Advanced Applications and Functional Materials Derived from 4 Ethoxy 1 Naphthaldehyde

Role as Chemical Building Blocks and Synthetic Intermediates

4-Ethoxy-1-naphthaldehyde is a valuable chemical intermediate due to the reactivity of its aldehyde functional group. This group readily undergoes condensation reactions with primary amines to form Schiff bases (imines), which are compounds characterized by a carbon-nitrogen double bond. mdpi.comrsc.org This reaction is a cornerstone of its utility, providing a straightforward method for incorporating the 4-ethoxynaphthyl group into larger, more complex molecular architectures. researchgate.netscience.gov The resulting Schiff bases are not merely synthetic curiosities; they are often stable, crystalline compounds that can serve as ligands for metal complexes or as bioactive molecules themselves. rsc.orgscience.gov

The formation of a Schiff base from this compound and a suitable primary amine is typically a reversible reaction catalyzed by either acid or base, or driven by the removal of water. mdpi.comrsc.org The general mechanism involves the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. This intermediate then dehydrates to yield the stable imine product. rsc.org

Beyond Schiff base formation, the aldehyde group can participate in a range of other organic transformations, making this compound a versatile building block for the synthesis of various heterocyclic compounds and other complex organic molecules. Its role as a synthetic intermediate is crucial in constructing molecules with specific electronic and photophysical properties, which are then utilized in the advanced applications discussed in the subsequent sections.

Development of Fluorescent Probes and Chemosensors for Ion Detection

Derivatives of this compound, particularly Schiff bases, have emerged as promising candidates for the development of fluorescent probes and chemosensors for the detection of various ions. The fundamental principle behind their function lies in the interaction between the ion and the organic molecule, which leads to a measurable change in the molecule's fluorescence properties, such as intensity or wavelength. This "off-on" or "on-off" switching of fluorescence allows for the sensitive and selective detection of target ions.

Naphthalene-based Schiff bases are particularly well-suited for this purpose. The naphthalene (B1677914) unit acts as a fluorophore, providing the inherent fluorescence, while the imine group and other strategically placed donor atoms (like oxygen or nitrogen) in the molecule create a binding site for the target ion. The binding of an ion to this site can alter the electronic structure of the molecule, affecting processes like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF), which in turn modulates the fluorescence output.

For instance, Schiff base derivatives of naphthaldehyde have been successfully employed as "turn-on" fluorescent sensors for zinc ions (Zn²⁺). rsc.org In such systems, the probe molecule may exhibit weak fluorescence in its free state. However, upon binding with Zn²⁺, the chelation event can restrict intramolecular rotation or block non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity. The selectivity of these probes can be tuned by modifying the structure of the binding cavity to favor interaction with specific ions over others.

Similarly, naphthalene-based probes have been designed for the detection of other metal ions like aluminum (Al³⁺) and magnesium (Mg²⁺), as well as anions such as fluoride (B91410) (F⁻). researchgate.net The sensing mechanism and the specific ion detected can be influenced by factors such as the solvent system and the pH of the medium.

| Probe Derivative | Target Ion(s) | Sensing Mechanism | Limit of Detection (LOD) |

| Naphthaldehyde-2-pyridinehydrazone derivative | Zn²⁺ | Turn-on fluorescence | 0.17 µmol/L |

| Naphthalene Schiff-base P | Al³⁺, Mg²⁺ | Off-on fluorescence (pH-dependent) | Not specified |

| Naphthalene-based receptor L | F⁻, CH₃COO⁻ | Fluorescence quenching/enhancement | Not specified |

It is important to note that while the general principles of using naphthaldehyde derivatives for fluorescent probes are well-established, specific and detailed research findings on probes derived directly from this compound are not extensively documented in the available literature. The data presented here are based on analogous naphthaldehyde derivatives and serve to illustrate the potential applications of this compound in this field.

Applications in Materials Science

The unique photophysical and electronic properties of molecules derived from this compound make them attractive candidates for various applications in materials science. By incorporating the 4-ethoxynaphthalene moiety into larger molecular or supramolecular structures, it is possible to create materials with tailored optical, electronic, and structural properties.

Photoactive Materials and Optoelectronics

Naphthalene derivatives are known for their use in photoactive materials and optoelectronic devices, such as organic light-emitting diodes (OLEDs). These applications leverage the ability of these molecules to absorb and emit light efficiently. The electronic properties of naphthalene-containing compounds can be tuned by introducing different functional groups, which affects their performance in devices. While specific studies on this compound in this context are limited, the broader class of naphthalene derivatives serves as a good indicator of its potential. For example, phenylanthracene-substituted naphthalene derivatives have been investigated as emitting materials in OLEDs, demonstrating the utility of the naphthalene core in achieving efficient electroluminescence.

Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their pore size, surface area, and chemical functionality, can be tailored by judiciously choosing the metal and organic linker. Schiff bases derived from aldehydes, including naphthaldehydes, are excellent candidates for organic linkers in MOF synthesis due to their ability to coordinate with metal ions through the imine nitrogen and other donor atoms.

While direct synthesis of MOFs using ligands derived from this compound is not widely reported, the use of other naphthalene-based ligands, such as naphthalenedicarboxylates and naphthalenediimides, is well-established. These naphthalene-based MOFs have shown promise in applications like gas storage and separation, catalysis, and sensing. The incorporation of the bulky and electron-rich 4-ethoxynaphthalene group through a Schiff base linkage could lead to the formation of MOFs with unique topologies and functional properties. For instance, Schiff base ligands can assemble with metal ions to create MOFs with interesting structural and photocatalytic properties.

Electrode Active Materials

Organic molecules with redox-active moieties are being explored as potential electrode materials for batteries as a more sustainable alternative to traditional inorganic materials. Naphthalene-based compounds, particularly naphthalene diimides (NDIs), have garnered significant attention in this area. NDIs can undergo reversible redox reactions, making them suitable for use as active materials in both cathodes and anodes of lithium-ion and sodium-ion batteries.

The electrochemical properties of these materials, such as their redox potential and specific capacity, can be tuned by modifying the naphthalene core with different functional groups. While there is no specific research on this compound derivatives as electrode materials, the general principles suggest that its derivatives could also exhibit interesting electrochemical behavior. The electron-donating ethoxy group could influence the redox potential of the naphthalene core, potentially leading to materials with desirable voltage characteristics for battery applications. However, a significant challenge for small organic molecules as electrode materials is their solubility in battery electrolytes, which can lead to poor cycling stability. This issue is often addressed by polymerizing the redox-active organic molecules.

Functional Ligands in Catalysis

The Schiff base derivatives of this compound can act as versatile ligands for the preparation of metal complexes with catalytic activity. The imine nitrogen and other potential donor atoms in the ligand can coordinate to a metal center, creating a stable complex that can catalyze a variety of organic transformations. The steric and electronic properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst.

The bulky 4-ethoxynaphthalene group can create a specific steric environment around the metal center, which can be beneficial for controlling the selectivity of a catalytic reaction. For example, in asymmetric catalysis, chiral ligands are used to induce enantioselectivity in the product. While not inherently chiral, Schiff base ligands derived from this compound can be made chiral by using a chiral primary amine in their synthesis. Such chiral ligands can then be used to prepare chiral-at-metal complexes for asymmetric catalysis.

Naphthalene-based ligands and their metal complexes have been employed in various catalytic reactions. For instance, palladium complexes supported on naphthalene-based polymers have been used as efficient catalysts for Suzuki cross-coupling reactions. researchgate.netnih.gov This highlights the potential of the naphthalene moiety to be part of a robust catalytic system. Although specific examples of catalytic applications of ligands derived directly from this compound are not prevalent in the literature, the general principles of ligand design and coordination chemistry suggest that its derivatives could be valuable functional ligands in catalysis.

Research into Biological Activity of Derivatives

The inherent chemical reactivity and structural features of the naphthaldehyde core have prompted explorations into the biological activities of its derivatives. These studies, primarily conducted in vitro, have unveiled potential applications in antimicrobial and anticancer therapies, as well as in the modulation of plant physiology.

Investigations into Antimicrobial Activity Mechanisms (in vitro studies)

While direct in vitro studies on the antimicrobial mechanisms of this compound were not prominent in the reviewed literature, the broader class of naphthaldehyde and naphthoquinone derivatives has demonstrated significant antimicrobial properties. The mechanisms of action for these related compounds often involve the disruption of cellular processes essential for microbial survival.

Naphthoquinones, which can be derived from naphthaldehydes, are known to exert their antimicrobial effects through various mechanisms, including the generation of reactive oxygen species (ROS), which leads to oxidative stress and cellular damage. nih.gov These compounds can also interfere with microbial respiration and enzyme function. nih.gov For instance, studies on 5,8-dihydroxy-1,4-naphthoquinone (B181067) have shown that it can cause membrane damage and disrupt membrane integrity in bacteria and fungi. nih.gov Specifically, against Staphylococcus aureus and Candida albicans, this compound was found to induce DNA leakage and disrupt the respiratory chain. nih.gov

Furthermore, derivatives of cinnamaldehyde, which share the aldehyde functional group with this compound, have been shown to inhibit bacterial cell division by targeting the FtsZ protein, a crucial component of the bacterial cytoskeleton. frontiersin.orgnih.govresearchgate.net This inhibition leads to an elongated phenotype in bacteria, ultimately preventing their proliferation. frontiersin.orgnih.govresearchgate.net The antimicrobial activity of these compounds can be enhanced by the presence of an efflux pump inhibitor, suggesting that bacterial efflux pumps contribute to their resistance. frontiersin.orgnih.gov

The antimicrobial potential of various naphthaldehyde and related derivatives from in vitro studies is summarized in the table below.

| Compound/Derivative Class | Organism(s) | Key Findings |

| 1,4-Naphthoquinones | Gram-positive and Gram-negative bacteria | Bacteriostatic effect, with 5-amino-8-hydroxy-1,4-naphthoquinone (B1253538) being particularly effective against staphylococci, streptococci, and bacilli. nih.gov |

| 5,8-Dihydroxy-1,4-naphthoquinone | Bacillus cereus, Proteus vulgaris, Salmonella enteritidis, Staphylococcus epidermidis, S. aureus, Candida albicans | Inhibitory activity through membrane damage, disruption of membrane integrity, DNA leakage, and respiratory chain disruption. nih.gov |

| Cinnamaldehyde Derivatives | Acinetobacter baumannii | Inhibition of cell division by targeting the FtsZ protein. frontiersin.orgnih.govresearchgate.net |

| Cinnamaldehyde and its derivatives | Coliform bacteria and Escherichia coli | Bactericidal activity, with 4-nitrocinnamaldehyde (B167888) showing the highest in vitro antimicrobial activity. semanticscholar.orgresearchgate.net |

Exploration of Anticancer Modalities in Cell Lines (e.g., VEGFR2 inhibition, antiproliferative effects in vitro)

The exploration of naphthaldehyde derivatives in oncology has revealed their potential as anticancer agents, particularly through the inhibition of key signaling pathways involved in tumor growth and angiogenesis. One of the primary targets investigated is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.

Several studies have focused on designing and synthesizing naphthalene-based compounds as potent VEGFR-2 inhibitors. mdpi.comnih.govresearchgate.net For example, a novel 3-(hydrazonomethyl)naphthalene-2-ol derivative demonstrated significant in vitro inhibition of the VEGFR-2 enzyme with an IC50 value of 37 nM. nih.gov This compound also exhibited cytotoxic effects against MCF-7 and HCT 116 cancer cell lines. nih.gov Similarly, 1,3,4-oxadiazole-naphthalene hybrids have been developed and shown to possess promising antiproliferative activity against HepG-2 and MCF-7 cell lines, which was attributed to their VEGFR-2 inhibitory activity. researchgate.net

Beyond direct enzyme inhibition, derivatives of this compound are being investigated for their broader antiproliferative effects on various cancer cell lines. nih.govsigmaaldrich.comnih.govresearchgate.net The cytotoxic and antiproliferative activities are often assessed using in vitro assays that measure cell viability and proliferation. For instance, the antiproliferative effects of various cytokines have been tested on renal carcinoma cell lines, providing a baseline for the efficacy of potential new therapeutic agents. nih.gov

The following table summarizes the findings of in vitro studies on the anticancer potential of naphthaldehyde and related derivatives.

| Compound/Derivative Class | Cell Line(s) | Key Findings |

| 3-(hydrazonomethyl)naphthalene-2-ol derivative | MCF-7, HCT 116 | Potent VEGFR-2 inhibitor (IC50 = 37 nM) with significant cytotoxic activity. nih.gov |

| 1,3,4-Oxadiazole-naphthalene hybrids | HepG-2, MCF-7 | Promising antiproliferative activity through VEGFR-2 inhibition. researchgate.netmedchemexpress.com |

| Nicotinamide-based derivatives | HCT-116, HepG-2 | Inhibition of VEGFR-2 enzyme and cytotoxic potentialities. mdpi.com |

| 2-thioxoimidazolidin-4-one derivatives | MCF-7, HepG2, A549 | Dual inhibition of EGFR and VEGFR-2, inducing apoptosis. nih.gov |

| Cinnamaldehyde | Human hepatoma cells (HepG2, Hep3B) | Inhibition of cellular mitogenesis, promotion of apoptosis, and blockage of the JAK2–STAT3/STAT5 signaling pathway. researchgate.net |

Studies on Plant Hormone Signaling Inhibition (e.g., Strigolactone signaling)

Research into the derivatives of this compound has extended into the realm of agricultural science, with a focus on their potential to modulate plant growth and development by interfering with plant hormone signaling pathways. A significant area of investigation has been the inhibition of strigolactone signaling. Strigolactones are a class of plant hormones that regulate various aspects of plant architecture, including shoot branching and root development. nih.govsemanticscholar.org

A notable discovery in this field is the identification of 2-methoxy-1-naphthaldehyde (B1195280), a close structural analog of this compound, as a novel inhibitor of strigolactone signaling. nih.govnih.govresearchgate.net This compound was identified through in silico virtual screening and subsequently validated through in vitro and in vivo assays. nih.govnih.govresearchgate.net It was found to inhibit the interaction between the strigolactone receptor protein D14 and other signaling components, thereby blocking the downstream effects of strigolactones. nih.govnih.govresearchgate.net This inhibition was shown to restore the growth of rice tillering buds that are normally suppressed by strigolactones. nih.govnih.gov

The mechanism of action of 2-methoxy-1-naphthaldehyde is believed to involve its interaction with the D14 receptor, preventing the conformational changes that are necessary for signal transduction. nih.govnih.gov The structural similarity between 2-methoxy-1-naphthaldehyde and this compound suggests that the latter could also possess similar inhibitory activity on strigolactone signaling, although this has yet to be experimentally confirmed.

| Compound | Target Pathway | Organism | Key Findings |

| 2-methoxy-1-naphthaldehyde | Strigolactone signaling | Rice | Inhibits the interaction between the D14 receptor and downstream signaling proteins, restoring tillering bud growth. nih.govnih.govresearchgate.net |

Additives in Electrochemical Processes (e.g., Brighteners in Electroplating Compositions)

In the field of materials science and industrial chemistry, this compound has found a practical application as an additive in electrochemical processes, specifically as a brightener in electroplating compositions. google.com Electroplating is a process that uses electric current to reduce dissolved metal cations so that they form a thin coherent metal coating on an electrode. Brighteners are organic or inorganic substances added to an electroplating bath to improve the brightness and smoothness of the deposited metal layer.

A United States patent describes the use of this compound as a component in a brightener system for tin and/or lead electroplating baths. google.com The patent specifies that the addition of certain naphthaldehydes, including the 4-ethoxy derivative, to the plating bath results in a superior deposit on the substrate. google.com These aromatic aldehydes contribute to a brighter and more uniform metal coating. google.com

The effectiveness of this compound as a brightener is likely due to its ability to adsorb onto the surface of the cathode during electrodeposition. This adsorption can influence the crystal growth of the depositing metal, leading to a finer-grained and more reflective surface. The patent also mentions that combinations of different aldehydes, such as a naphthaldehyde with a benzaldehyde (B42025), can provide enhanced performance. google.com

The application of naphthaldehyde derivatives is not limited to electroplating. The electrochemical properties of related compounds, such as Schiff bases derived from naphthaldehyde, have also been investigated for their potential in various applications, including electrocatalysis and as corrosion inhibitors. researchgate.netbohrium.com Furthermore, naphthalene diimide derivatives are being explored for their use in aqueous organic redox flow batteries. researchgate.net

| Application | Compound/Derivative | Function |

| Electroplating | This compound | Brightener in tin and/or lead electroplating baths. google.com |

| Electrocatalysis, Corrosion Inhibition | Schiff bases of naphthaldehyde | Potential applications due to their electrochemical properties. researchgate.net |

| Redox Flow Batteries | Naphthalene diimide derivatives | Redox-active species for energy storage. researchgate.net |

Future Directions in 4 Ethoxy 1 Naphthaldehyde Research

Emerging Synthetic Methodologies and Process Optimization

While established methods for the synthesis of naphthaldehyde derivatives, such as the Vilsmeier-Haack and Duff reactions, are effective, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes to 4-ethoxy-1-naphthaldehyde.

Emerging Synthetic Methodologies:

Drawing inspiration from recent advancements in organic synthesis, several novel approaches could be adapted for the preparation of this compound. nih.gov These include:

C-H Functionalization: Direct formylation of 1-ethoxynaphthalene (B1581650) at the 4-position through transition-metal-catalyzed C-H activation would represent a highly atom-economical approach. This would circumvent the need for pre-functionalized starting materials and reduce waste.

Flow Chemistry: The use of microreactor technology could enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety for formylation reactions.

Photoredox Catalysis: Visible-light-mediated formylation reactions could offer a greener alternative to traditional methods, often proceeding under mild conditions with high functional group tolerance.

Process Optimization:

Beyond novel syntheses, optimizing existing routes is crucial for industrial applicability. Future work in this area could involve:

Solvent Selection: A systematic study of green solvents to replace hazardous ones like DMF or chlorinated hydrocarbons.

Catalyst Development: The design of more active and recyclable catalysts, potentially heterogeneous catalysts, to simplify purification and reduce costs.

Statistical Design of Experiments (DoE): Employing DoE methodologies to systematically investigate the effects of various reaction parameters and their interactions to identify the optimal conditions for yield and purity.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| C-H Functionalization | High atom economy, reduced waste | Regioselectivity control, catalyst cost |

| Flow Chemistry | Precise process control, improved safety, scalability | Initial setup cost, potential for clogging |

| Photoredox Catalysis | Mild reaction conditions, green energy source | Substrate scope limitations, catalyst stability |

Advanced Spectroscopic and Computational Approaches for Deeper Understanding

A thorough understanding of the structural, electronic, and photophysical properties of this compound is essential for its application in advanced materials. Future research should leverage a combination of sophisticated spectroscopic techniques and computational modeling. benthamdirect.com

Advanced Spectroscopic Techniques:

Ultrafast Spectroscopy: Time-resolved fluorescence and transient absorption spectroscopy can elucidate the dynamics of excited states, which is crucial for applications in optoelectronics and as fluorescent probes.

Two-Dimensional NMR: Advanced 2D NMR techniques, such as HSQC, HMBC, and NOESY, can provide unambiguous assignment of all proton and carbon signals and offer insights into the molecule's solution-state conformation.

Terahertz Spectroscopy: This technique could probe low-frequency vibrational modes related to intermolecular interactions in the solid state, providing information on crystal packing.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be employed to predict molecular geometry, vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties such as HOMO-LUMO energy levels. iau.ir This information is vital for understanding the molecule's reactivity and photophysical behavior. researchgate.net

Time-Dependent DFT (TD-DFT): TD-DFT is a powerful tool for simulating UV-visible absorption and emission spectra, aiding in the interpretation of experimental data and predicting the effects of structural modifications on optical properties. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the behavior of this compound in different solvent environments and its interactions with other molecules, which is particularly relevant for biological applications. benthamdirect.com

Predicted spectroscopic data based on computational models for similar compounds are summarized in Table 2.

| Spectroscopic Property | Predicted Value/Range | Significance |

| Maximum Absorption Wavelength (λmax) | 320-350 nm | Understanding electronic transitions |

| Maximum Emission Wavelength (λem) | 400-450 nm | Potential for fluorescence applications |

| ¹H NMR (Aldehyde Proton) | 9.5-10.5 ppm | Structural confirmation |

| ¹³C NMR (Carbonyl Carbon) | 190-200 ppm | Structural confirmation |

Design and Synthesis of Novel Functional Materials

The naphthalene (B1677914) scaffold is a key component in a variety of functional materials. acs.org The unique combination of an electron-donating ethoxy group and an electron-withdrawing aldehyde group in this compound makes it an attractive building block for new materials.

Potential Applications:

Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound could be synthesized to act as fluorescent emitters or host materials in OLED devices. The ethoxy group can enhance solubility and influence solid-state packing, while the naphthaldehyde moiety provides a platform for extending conjugation.

Chemosensors: By incorporating appropriate recognition moieties, this compound can be converted into fluorescent chemosensors for the detection of metal ions, anions, or biologically relevant molecules. researchgate.net The aldehyde group is particularly amenable to derivatization to form Schiff bases, which are commonly used in sensor design. nih.gov

Nonlinear Optical (NLO) Materials: The donor-acceptor nature of the molecule suggests potential for NLO applications. Further derivatization to enhance the intramolecular charge transfer character could lead to materials with significant second- or third-order NLO properties. benthamdirect.com

Interdisciplinary Research with Biological Systems and Mechanistic Elucidation

Naphthalene derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netekb.eg This opens up exciting avenues for interdisciplinary research involving this compound.

Future Research Areas:

Bioimaging: The inherent fluorescence of the naphthalene core suggests that this compound and its derivatives could be developed as fluorescent probes for cellular imaging.

Medicinal Chemistry: The compound could serve as a scaffold for the synthesis of new therapeutic agents. For instance, Schiff base derivatives have shown promising biological activities. mdpi.com

Mechanistic Studies: Investigating the interactions of this compound with biomolecules such as proteins and DNA can help elucidate its mechanism of action and guide the design of more potent and selective drug candidates.

The exploration of these future directions will undoubtedly unlock the full potential of this compound, paving the way for its application in a diverse range of scientific and technological fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products